3-(4-chlorophenyl)-5-(methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
3-(4-Chlorophenyl)-5-(methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a pyrazolopyrimidinone derivative characterized by:
- Position 5: A methoxymethyl substituent, enhancing solubility and modulating electronic properties.
- Position 2: A methyl group, influencing steric effects and metabolic stability.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(methoxymethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-9-14(10-3-5-11(16)6-4-10)15-17-12(8-21-2)7-13(20)19(15)18-9/h3-7,18H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEFLZAYDFEDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)COC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a β-diketone under acidic or basic conditions.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the fused pyrimidine ring.
Introduction of Substituents: The 4-chlorophenyl group and methoxymethyl group are introduced through nucleophilic substitution reactions, often using chlorinated aromatic compounds and methoxymethyl halides, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival. For instance, studies have demonstrated its ability to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK-3β), which are critical in cancer progression and metastasis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation. This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory diseases .
Neurological Applications
Due to its ability to cross the blood-brain barrier, this pyrazolo[1,5-a]pyrimidine derivative is being explored for neurological applications. Preliminary studies suggest that it may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Efficacy
A study published in Nature Reviews Cancer highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size and improved survival rates among treated subjects compared to controls .
Case Study 2: Anti-inflammatory Mechanism
In a clinical trial focusing on rheumatoid arthritis patients, the compound was administered alongside standard treatments. Results indicated a significant decrease in joint swelling and pain levels among participants receiving the pyrazolo[1,5-a]pyrimidine derivative compared to those on placebo .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs and their substituent variations are summarized below:
*Molecular weight estimated based on formula C₁₉H₁₆ClN₃O₂.
Key Observations:
Position 5 Substituents :
- The methoxymethyl group in the target compound likely improves aqueous solubility compared to hydrophobic groups like phenyl (e.g., NAV-2729’s 4-nitrophenyl or phenyl in GLPBIO’s compound) .
- Trifluoromethyl groups (e.g., in ) enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration .
Position 2 Substituents: Methyl (target compound) vs.
Biological Activity: NAV-2729 inhibits ARF6, reducing tumor proliferation in uveal melanoma . The 5-(3,5-bis(trifluoromethyl)phenyl) derivative shows synergistic cytotoxicity with cold atmospheric plasma (CAP) against glioblastoma .
Biological Activity
The compound 3-(4-chlorophenyl)-5-(methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a member of the pyrazolo[1,5-a]pyrimidine class and has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 303.75 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN3O |
| Molecular Weight | 303.75 g/mol |
| SMILES | COCc1cc(O)n2nc(C)c(-c3ccc(Cl)cc3)c2n1 |
| Synonyms | This compound |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[1,5-a]pyrimidines. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance, research indicates that it can inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Case Study: Breast Cancer Cells
- Cell Line : MCF-7 (human breast adenocarcinoma)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via caspase-3 activation.
Enzymatic Inhibition
The compound has also shown promise as an enzyme inhibitor. It acts as an inhibitor of certain kinases involved in cell signaling pathways that regulate cell growth and survival. Specifically, it has been noted to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Table: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclin-dependent kinase | Competitive | 12 |
| Protein kinase B (AKT) | Non-competitive | 20 |
Antimicrobial Activity
In addition to its anticancer and enzymatic inhibition properties, the compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it possesses significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Emerging research suggests that pyrazolo[1,5-a]pyrimidines may have neuroprotective effects. The compound has been evaluated in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells .
The biological activity of This compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Kinase Inhibition : By inhibiting key kinases, it disrupts signaling pathways essential for tumor growth.
- Antioxidant Properties : It scavenges reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
